3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride
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Overview
Description
3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride is a heterocyclic compound that features a fused imidazo-pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-aminopyridines and α-bromoketones, which undergo a tandem cyclization and bromination reaction . The reaction conditions often include the use of solvents like ethyl acetate and reagents such as tert-butyl hydroperoxide (TBHP) to promote the cyclization and bromination steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less documented.
Cyclization Reactions: The imidazo-pyrazine ring system can be further functionalized through cyclization reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as TBHP for oxidative cyclization.
Solvents: Ethyl acetate, toluene, and other organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo-pyrazine derivatives .
Scientific Research Applications
3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting bacterial infections and cancer.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in studies investigating the biological activity of imidazo-pyrazine derivatives.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share a similar fused ring system and exhibit a range of biological activities, including anti-inflammatory and antiviral properties.
Imidazo[1,2-a]pyrimidine Derivatives: These compounds also feature a fused ring system and are known for their anticancer and neuroprotective activities.
Uniqueness
3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of a bromine atom, which can be further functionalized to create a variety of derivatives with potential biological activity .
Biological Activity
3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a fused imidazo-pyrazine ring system with a bromine atom at the 3-position and a carboxylic acid group at the 6-position. Its molecular formula is C8H6BrN2O2, with a molecular weight of approximately 278.49 g/mol. The unique structural characteristics contribute to its reactivity and potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including enzymes and receptors. The presence of the bromine atom and the carboxylic acid group enhances its binding affinity to these targets, which can modulate their activity. Specific pathways involved in these interactions are still under investigation, but initial studies suggest that the compound may influence cellular signaling pathways related to inflammation and cancer progression.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Table 1: Antibacterial Activity Against Selected Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.5 µg/mL |
Staphylococcus aureus | 0.25 µg/mL |
Pseudomonas aeruginosa | 1.0 µg/mL |
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. Studies have shown that it can induce apoptosis in various cancer cell lines, including HCT116 (colon cancer) and HepG2 (liver cancer) cells. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle progression .
Table 2: Anticancer Activity Against Selected Cancer Cell Lines
Cancer Cell Line | IC50 (µM) |
---|---|
HCT116 | 5.0 |
HepG2 | 7.5 |
MCF-7 (breast cancer) | 6.0 |
Case Studies
- Study on Antibacterial Efficacy : A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of this compound against common pathogens in clinical settings. The results indicated that the compound significantly inhibited growth in multi-drug resistant strains, suggesting its potential as a lead candidate in antibiotic development .
- Investigation into Anticancer Properties : A collaborative research effort involving multiple institutions explored the anticancer properties of this compound using various human cancer cell lines. The findings highlighted its ability to induce cell cycle arrest at the G2/M phase and promote apoptosis through mitochondrial pathways, positioning it as a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C7H5BrClN3O2 |
---|---|
Molecular Weight |
278.49 g/mol |
IUPAC Name |
3-bromoimidazo[1,2-a]pyrazine-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H4BrN3O2.ClH/c8-5-1-10-6-2-9-4(7(12)13)3-11(5)6;/h1-3H,(H,12,13);1H |
InChI Key |
WITNAEZJUDIEEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(N=CC2=N1)C(=O)O)Br.Cl |
Origin of Product |
United States |
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